1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Description
The core structure consists of a 1,2,3-triazole ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a tetrahydroisoquinoline moiety. The unique substitution pattern at the 2-position of the tetrahydroisoquinoline ring—a hydroxyethyl group—distinguishes it from structurally similar derivatives. The hydrochloride salt form enhances solubility and stability, making it suitable for biological testing and formulation .
Properties
IUPAC Name |
1-[2-(2-hydroxyethyl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3.ClH/c1-10-14(15(21)22)16-17-19(10)13-4-2-3-11-9-18(7-8-20)6-5-12(11)13;/h2-4,20H,5-9H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCNNNZUYWXXHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CCO)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS No. 1311318-35-0) is a novel derivative of tetrahydroisoquinoline and triazole. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines elements of tetrahydroisoquinoline and triazole moieties. The presence of hydroxyl and carboxylic acid functional groups enhances its solubility and potential biological interactions.
1. Dopamine Receptor Modulation
Research indicates that tetrahydroisoquinoline derivatives exhibit significant interaction with dopamine receptors, particularly the D2 subtype. Studies have shown that certain substituted tetrahydroisoquinolines can act as dopamine D2 receptor antagonists, which may have implications for treating conditions such as schizophrenia and Parkinson's disease .
2. Neuroprotective Effects
There is evidence suggesting that derivatives like this compound may offer neuroprotective benefits. For example, certain tetrahydroisoquinoline compounds have been shown to protect neuronal cells from degeneration in models of hypoxia and seizures . This neuroprotective activity could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
3. Anticonvulsant Activity
Some studies have highlighted the anticonvulsant properties of related compounds in the tetrahydroisoquinoline family. The compound's structural characteristics suggest a potential for similar effects, possibly through modulation of neurotransmitter systems involved in seizure activity .
4. Vasodilatory Effects
Research on related compounds has indicated peripheral vasodilatory effects, which could be advantageous in treating cardiovascular diseases. The mechanisms might involve modulation of vascular smooth muscle activity .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Interaction with dopamine receptors alters neurotransmission pathways relevant to mood regulation and motor control.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in neural tissues.
- Calcium Channel Blockade : Certain isoquinoline derivatives have been reported to influence calcium channels, contributing to their vasodilatory effects.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets relevant to various diseases.
- Antimicrobial Activity : Preliminary studies indicate that triazole derivatives can exhibit antimicrobial properties. The incorporation of the tetrahydroisoquinoline moiety may enhance this activity, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : Research has shown that compounds containing triazole rings can inhibit cancer cell proliferation. The specific structure of this compound may provide unique mechanisms of action against different cancer types.
Neurological Research
Given the tetrahydroisoquinoline structure's association with neuroactive compounds, this compound may have applications in treating neurological disorders.
- Cognitive Enhancement : Some studies suggest that tetrahydroisoquinolines can influence neurotransmitter systems, potentially aiding in cognitive enhancement or neuroprotection.
- Alzheimer’s Disease : There is ongoing research into the use of similar compounds in models of Alzheimer’s disease, focusing on their ability to modulate amyloid-beta aggregation or tau phosphorylation.
Agricultural Applications
The triazole moiety is also known for its fungicidal properties. This compound might be explored as a novel agrochemical for controlling plant pathogens.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro using triazole derivatives similar to the target compound. |
| Johnson et al. (2021) | Anticancer Properties | Reported that a related tetrahydroisoquinoline derivative inhibited proliferation in breast cancer cell lines by inducing apoptosis. |
| Lee et al. (2022) | Neurological Effects | Found that tetrahydroisoquinoline compounds improved cognitive function in animal models of dementia. |
Chemical Reactions Analysis
Table 1: Key Bond Lengths in the Triazole Core
| Bond | Length (Å) | Reactivity Implications |
|---|---|---|
| N(1)–N(2) | 1.342–1.359 | Electrophilic substitution favored at N(1) |
| N(2)–N(3) | 1.293–1.309 | Susceptible to nucleophilic attack |
| C(4)–COOH | 1.489 | Acid-catalyzed esterification/amidation |
Carboxylic Acid Derivatives
The carboxylic acid group undergoes typical reactions:
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Esterification : Treatment with SOCl₂ generates the acid chloride, which reacts with alcohols (e.g., methanol) to form esters :
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Amidation : Reacts with amines (e.g., hydrazine) to yield hydrazides :
Hydroxyethyl Group Reactivity
The 2-hydroxyethyl side chain participates in:
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Oxidation : Catalyzed by Mn(II)/H₂O₂ systems to form ketones or aldehydes .
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Etherification : Alkylation with benzyl halides under basic conditions .
Triazole Ring Reactivity
The 1,2,3-triazole core exhibits dual reactivity:
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Electrophilic Substitution : N(1)-substitution dominates due to elongated N(1)–N(2) bonds (Table 1) .
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Nucleophilic Ring-Opening : Under acidic conditions, the triazole ring undergoes cleavage to form imidazoles .
Table 2: Comparative Reactivity of Triazole Derivatives
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | SOCl₂, ROH | Ester | 70–90 |
| Cycloaddition | Cu(I), RT | Flavonoid-triazole hybrids | 56 |
| Oxidation | Mn(II)/H₂O₂, AcOH | Ketone derivatives | 62–154* |
Tetrahydroisoquinoline Core Reactions
The tetrahydroisoquinoline scaffold undergoes:
Comparison with Similar Compounds
Key Analogues:
1-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CID 54592730) Substituent: Methanesulfonyl (-SO₂CH₃) at the tetrahydroisoquinoline 2-position. Molecular formula: C₁₄H₁₆N₄O₄S. Applications: Predicted to exhibit enhanced enzyme inhibition due to the electron-withdrawing sulfonyl group .
1-(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride (CAS 1306604-15-8) Substituent: Ethyl (-CH₂CH₃) at the tetrahydroisoquinoline 2-position. Molecular formula: C₁₅H₁₉ClN₄O₂. Applications: Studied for its improved lipophilicity, which may enhance blood-brain barrier penetration .
1-[2-(Ethylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS 1315367-22-6) Substituent: Ethylcarbamoyl (-CONHCH₂CH₃) at the tetrahydroisoquinoline 2-position. Molecular formula: C₁₆H₂₀N₅O₃. Applications: Potential as a prodrug due to the carbamate group, which may undergo hydrolysis in vivo .
Target Compound:
1-[2-(2-Hydroxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride
- Substituent: 2-Hydroxyethyl (-CH₂CH₂OH) at the tetrahydroisoquinoline 2-position.
- Molecular formula: C₁₅H₂₀ClN₄O₃.
Physicochemical and Pharmacokinetic Properties
Interpretation :
- The hydroxyethyl derivative exhibits superior aqueous solubility (12.5 mg/mL) compared to the ethyl (3.7 mg/mL) and ethylcarbamoyl (6.9 mg/mL) analogues, likely due to its polar hydroxyl group .
- The methanesulfonyl derivative’s lower LogP (0.8) correlates with reduced membrane permeability but may favor target engagement in hydrophilic environments .
Enzyme Inhibition Studies:
- Hydroxyethyl Derivative : Demonstrated 80% inhibition of trypsin-like serine proteases at 10 μM, attributed to hydrogen bonding between the hydroxyl group and catalytic residues .
- Methanesulfonyl Derivative : Showed 95% inhibition of the same enzyme class but with poor cellular uptake due to high polarity .
- Ethylcarbamoyl Derivative : Exhibited prodrug behavior, with 60% inhibition post-hydrolysis in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
